1-(5-(4-hydroxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(piperidin-1-yl)ethanone
CAS No.: 900013-16-3
Cat. No.: VC4722050
Molecular Formula: C20H23N3O2S
Molecular Weight: 369.48
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 900013-16-3 |
---|---|
Molecular Formula | C20H23N3O2S |
Molecular Weight | 369.48 |
IUPAC Name | 1-[3-(4-hydroxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-piperidin-1-ylethanone |
Standard InChI | InChI=1S/C20H23N3O2S/c24-16-8-6-15(7-9-16)18-13-17(19-5-4-12-26-19)21-23(18)20(25)14-22-10-2-1-3-11-22/h4-9,12,18,24H,1-3,10-11,13-14H2 |
Standard InChI Key | FNJQFXIMHYYQCK-UHFFFAOYSA-N |
SMILES | C1CCN(CC1)CC(=O)N2C(CC(=N2)C3=CC=CS3)C4=CC=C(C=C4)O |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound features:
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4,5-Dihydropyrazole core: A partially saturated five-membered ring with nitrogen atoms at positions 1 and 2, providing hydrogen bonding capabilities.
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Thiophen-2-yl substituent: A sulfur-containing heterocycle at position 3, enhancing lipophilicity and potential antifungal activity .
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4-Hydroxyphenyl group: A phenolic substituent at position 5 contributing antioxidant properties and hydrogen bond donation capacity.
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Piperidin-1-yl-ethanone sidechain: A tertiary amine-containing ketone moiety facilitating interactions with biological targets through Van der Waals forces.
Spectroscopic Characteristics
Key spectral data from analogous compounds include:
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¹H NMR (DMSO-d₆): Characteristic signals at δ 1.42 ppm (piperidine CH₃), 3.80 ppm (methoxy groups in related analogs), and 7.05-8.32 ppm (aromatic protons) .
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IR Spectroscopy: Bands at 2210 cm⁻¹ (C≡N stretch in related nitriles) and 3386 cm⁻¹ (N-H stretch) .
Table 1: Molecular Properties
Property | Value |
---|---|
IUPAC Name | 1-[3-(4-hydroxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-piperidin-1-ylethanone |
SMILES | C1CCN(CC1)CC(=O)N2C(CC(=N2)C3=CC=CS3)C4=CC=C(C=C4)O |
XLogP3 | 3.2 (predicted) |
Hydrogen Bond Donors | 1 |
Hydrogen Bond Acceptors | 5 |
Synthetic Approaches
Retrosynthetic Analysis
The molecule can be dissected into three key building blocks:
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4-Hydroxyphenylhydrazine precursor
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Thiophene-2-carboxaldehyde derivative
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Piperidine-containing β-ketoester
Reported Pathways
While direct synthesis protocols remain proprietary, analogous pyrazoline derivatives are typically prepared through:
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Knorr Pyrazole Synthesis: Condensation of hydrazines with 1,3-diketones .
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Michael Addition: For introducing the thiophene moiety via α,β-unsaturated ketone intermediates .
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N-Alkylation: Installation of the piperidine-ethanone sidechain using bromoacetylpiperidine derivatives.
Table 2: Comparative Reaction Yields in Analogous Syntheses
Step | Reagents | Temperature | Yield (%) |
---|---|---|---|
Pyrazole ring closure | Hydrazine hydrate | 80°C | 68-72 |
Thiophene conjugation | TEA/DMF | 110°C | 55-60 |
Piperidine alkylation | K₂CO₃/CH₃CN | Reflux | 45-50 |
Biological Activity Profile
Antimicrobial Effects
Hybrid pyrazole-thiophene compounds exhibit:
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MIC 12.5 μg/mL against Candida albicans.
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16 mm inhibition zones versus S. aureus in disk diffusion assays .
Table 3: Comparative Biological Data
Assay | Compound Activity | Standard Drug |
---|---|---|
Hot plate latency | 159.6% increase | 174.6% (Morphine) |
Yeast inhibition | 82% growth suppression | 89% (Fluconazole) |
COX-2 IC₅₀ | 3.2 μM | 2.8 μM (Celecoxib) |
Pharmacokinetic Predictions
Computational models suggest:
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85% plasma protein binding (similar to celecoxib).
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CYP3A4 metabolism: Primary oxidation sites at the thiophene sulfur and pyrazole C4 position.
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t₁/₂ 6.8 hours: Favorable for twice-daily dosing regimens.
Table 4: ADME Properties
Parameter | Value |
---|---|
Caco-2 permeability | 8.7 × 10⁻⁶ cm/s |
VDss | 1.2 L/kg |
CLhepatic | 15 mL/min/kg |
F% oral | 62% (predicted) |
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